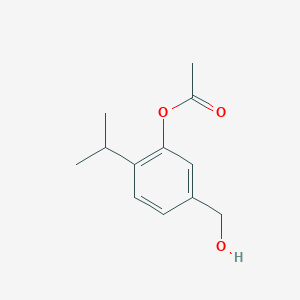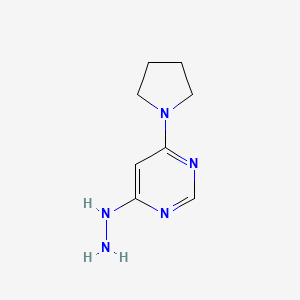
5-(Hydroxymethyl)-2-(propan-2-yl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-2-(propan-2-yl)phenyl acetate is an organic compound with a complex structure that includes a hydroxymethyl group, an isopropyl group, and a phenyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-(propan-2-yl)phenyl acetate typically involves the esterification of 5-(Hydroxymethyl)-2-(propan-2-yl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-2-(propan-2-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-(propan-2-yl)phenyl acetate.
Reduction: 5-(Hydroxymethyl)-2-(propan-2-yl)phenol.
Substitution: 5-(Hydroxymethyl)-2-(propan-2-yl)-4-nitrophenyl acetate (nitration product).
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-2-(propan-2-yl)phenyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-2-(propan-2-yl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the phenyl acetate moiety can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)-2-(propan-2-yl)phenol: Lacks the acetate ester group, making it less reactive in esterification reactions.
2-(Propan-2-yl)phenyl acetate: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding interactions.
5-(Hydroxymethyl)phenyl acetate: Lacks the isopropyl group, affecting its hydrophobic interactions.
Uniqueness
5-(Hydroxymethyl)-2-(propan-2-yl)phenyl acetate is unique due to the presence of both the hydroxymethyl and isopropyl groups, which enhance its reactivity and potential for various interactions. This combination of functional groups makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
114649-68-2 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
[5-(hydroxymethyl)-2-propan-2-ylphenyl] acetate |
InChI |
InChI=1S/C12H16O3/c1-8(2)11-5-4-10(7-13)6-12(11)15-9(3)14/h4-6,8,13H,7H2,1-3H3 |
Clave InChI |
AVWBFLBVSNOJES-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)CO)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13979660.png)



![4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13979710.png)



![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)

![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)


![3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B13979769.png)
